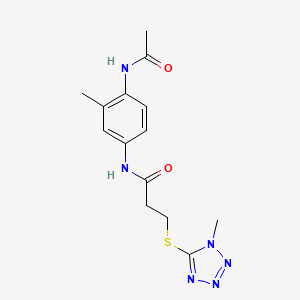
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone is a compound that features a purine ring linked to a pyrazine ring via a sulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone typically involves the following steps:
Formation of the Purine Derivative: The purine ring is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the purine derivative.
Coupling with Pyrazine: The final step involves coupling the purine-sulfanyl intermediate with a pyrazine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The purine and pyrazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under conditions like reflux in an appropriate solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine or pyrazine derivatives.
Applications De Recherche Scientifique
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the purine metabolism pathway.
Biochemistry: It can serve as a probe to study biochemical pathways involving purine derivatives.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone involves its interaction with molecular targets such as enzymes or receptors. The purine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and pyrazine moieties can enhance binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride
- 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetic acid
- 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid
Uniqueness
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone is unique due to the presence of both purine and pyrazine rings, which can confer distinct electronic and steric properties. This dual-ring system can enhance its versatility in various applications, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)-1-pyrazin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-8(7-3-12-1-2-13-7)4-19-11-9-10(15-5-14-9)16-6-17-11/h1-3,5-6H,4H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZZMPWJWBURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methyl 4-chloro-3-methoxybenzoate](/img/structure/B7421425.png)
![methyl N-[2-fluoro-5-[[2-oxo-2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]acetyl]amino]phenyl]carbamate](/img/structure/B7421433.png)
![methyl N-[2-fluoro-5-[[2-[4-(3-methylpiperidin-1-yl)butylamino]-2-oxoacetyl]amino]phenyl]carbamate](/img/structure/B7421436.png)
![N-[5-(4-fluorophenoxy)isoquinolin-8-yl]-3-(methanesulfonamido)propanamide](/img/structure/B7421444.png)
![1-[[1-(2-Bromophenyl)tetrazol-5-yl]methyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B7421451.png)

![methyl N-[2-fluoro-5-[[2-oxo-2-[[1-(1-phenylethyl)pyrrolidin-3-yl]amino]acetyl]amino]phenyl]carbamate](/img/structure/B7421465.png)
![Methyl 1-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoacetyl]-3-phenylpyrrolidine-3-carboxylate](/img/structure/B7421477.png)
![N-methyl-4-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7421491.png)
![6-methyl-3-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B7421498.png)
![N-[[1-(cyanomethyl)cyclopropyl]methyl]-N'-(3-methyl-4-pyridin-4-ylphenyl)oxamide](/img/structure/B7421506.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-methylsulfonylbenzamide](/img/structure/B7421512.png)
![3-(2-oxo-1,3-thiazolidin-3-yl)-N-[2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7421518.png)
![[1-[2-(Difluoromethoxy)benzoyl]pyrrolidin-2-yl]-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone](/img/structure/B7421530.png)
